molecular formula C14H8F3N B12966396 2-(Trifluoromethyl)benzo[h]quinoline

2-(Trifluoromethyl)benzo[h]quinoline

Cat. No.: B12966396
M. Wt: 247.21 g/mol
InChI Key: MGIOGBHJTYOSRO-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)benzo[h]quinoline is a fluorinated quinoline derivative, characterized by the presence of a trifluoromethyl group attached to the benzo[h]quinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)benzo[h]quinoline typically involves cyclization and cycloaddition reactions. One common method includes the transformation of 2-propyl-3-iodoquinoline into 2-propyl-3-(trifluoromethyl)quinoline using ClCF₂CO₂Me, CuI, and KF in refluxing DMF . Another approach involves the iridium-catalyzed trifluoromethylation of 6-methylquinoline .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)benzo[h]quinoline involves its interaction with various molecular targets and pathways. For instance, its incorporation into azaaromatics enhances biological activity, making it a potent inhibitor of various enzymes . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Properties

Molecular Formula

C14H8F3N

Molecular Weight

247.21 g/mol

IUPAC Name

2-(trifluoromethyl)benzo[h]quinoline

InChI

InChI=1S/C14H8F3N/c15-14(16,17)12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)18-12/h1-8H

InChI Key

MGIOGBHJTYOSRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)C(F)(F)F

Origin of Product

United States

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